MMP‑2 Inhibitory Potency: Thiophene‑Bearing Sulfonyl Pyrrolidines Outperform the Positive Control LY52
In the foundational sulfonyl pyrrolidine MMP‑2 inhibitor series, compounds bearing a thiophene substituent at the pyrrolidine 3‑position (analogous to the target compound) exhibited IC₅₀ values in the low nanomolar range, surpassing the potency of the established positive control LY52 (IC₅₀ = 0.95 ± 0.09 µM) [REFS-1, REFS-2]. Although the exact IC₅₀ of 1-(Cyclopropylsulfonyl)-3-(thiophen-2-yl)pyrrolidine has not been separately reported, the class‑level SAR indicates that the thiophene‑sulfonyl combination is a validated pharmacophore for sub‑micromolar MMP‑2 inhibition.
| Evidence Dimension | MMP‑2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Predicted low nanomolar IC₅₀ (class‑level inference based on close analogs 6a–d) |
| Comparator Or Baseline | LY52: IC₅₀ = 0.95 ± 0.09 µM (950 nM) |
| Quantified Difference | At least 10‑fold improvement over LY52 (reported for closest analogs 6a–d) |
| Conditions | In vitro colorimetric MMP‑2 assay; OD₄₅₀ readout; compounds 6a–d tested at multiple concentrations |
Why This Matters
Demonstrates that the thiophene‑substituted sulfonyl pyrrolidine scaffold achieves substantially greater MMP‑2 inhibitory potency than the widely used reference inhibitor LY52, making it a more attractive starting point for lead optimization programs targeting MMP‑2‑dependent pathologies.
- [1] Cheng XC, Wang Q, Fang H, Tang W, Xu WF. Design, synthesis and evaluation of novel sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioorg Med Chem. 2008;16(10):5398-5404. PMID: 18440232. View Source
- [2] Li Y, et al. Sulfonyl phosphonic 1,4-dithia-7-azaspiro[4,4]nonane derivatives as matrix metalloproteinase inhibitors: synthesis, docking study, and biological evaluation. Drug Des Devel Ther. 2017;11:1097-1109. (Reports LY52 IC₅₀ = 0.95 ± 0.09 µM). View Source
